N-(3-Chloro-4-fluorophenyl)-4,4,8-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine N-(3-Chloro-4-fluorophenyl)-4,4,8-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine
Brand Name: Vulcanchem
CAS No.: 331661-34-8
VCID: VC0414169
InChI: InChI=1S/C19H16ClFN2S2/c1-10-4-7-15-12(8-10)16-17(19(2,3)23-15)24-25-18(16)22-11-5-6-14(21)13(20)9-11/h4-9,23H,1-3H3
SMILES: CC1=CC2=C(C=C1)NC(C3=C2C(=NC4=CC(=C(C=C4)F)Cl)SS3)(C)C
Molecular Formula: C19H16ClFN2S2
Molecular Weight: 390.9g/mol

N-(3-Chloro-4-fluorophenyl)-4,4,8-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine

CAS No.: 331661-34-8

Main Products

VCID: VC0414169

Molecular Formula: C19H16ClFN2S2

Molecular Weight: 390.9g/mol

N-(3-Chloro-4-fluorophenyl)-4,4,8-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine - 331661-34-8

CAS No. 331661-34-8
Product Name N-(3-Chloro-4-fluorophenyl)-4,4,8-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine
Molecular Formula C19H16ClFN2S2
Molecular Weight 390.9g/mol
IUPAC Name N-(3-chloro-4-fluorophenyl)-4,4,8-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine
Standard InChI InChI=1S/C19H16ClFN2S2/c1-10-4-7-15-12(8-10)16-17(19(2,3)23-15)24-25-18(16)22-11-5-6-14(21)13(20)9-11/h4-9,23H,1-3H3
Standard InChIKey VKQQFVPJUHKXJT-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)NC(C3=C2C(=NC4=CC(=C(C=C4)F)Cl)SS3)(C)C
Canonical SMILES CC1=CC2=C(C=C1)NC(C3=C2C(=NC4=CC(=C(C=C4)F)Cl)SS3)(C)C
PubChem Compound 1608211
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator